3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a compound with the molecular formula C16H19N3O4 and a molecular weight of 317.345.
Preparation Methods
The synthesis of 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves multiple steps. One common method is the Knoevenagel condensation, which is used to create a variety of new compounds containing biologically active imidazolidine-2,4-dione cores . Another method involves the Bucherer–Berg reaction, which is modified to synthesize larger homologous molecules . The structure of these derivatives is confirmed by techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its antibacterial and anticonvulsant properties . Molecular docking studies have shown that it has a high binding affinity towards various bacterial proteins, making it a potential candidate for antibacterial agents . Additionally, it has been evaluated for its anticonvulsant activity through molecular docking for Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore .
Mechanism of Action
The mechanism of action of 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the Voltage-Gated Sodium Channel Inner Pore . The antibacterial properties are linked to its interaction with bacterial proteins, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-13-6-4-3-5-12(13)15(21)18-8-7-11(10-18)19-14(20)9-17-16(19)22/h3-6,11H,2,7-10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGBISOMLGABDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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